molecular formula C36H26F6N6O8S2 B610083 Phen-DC3 Trifluoromethanesulfonate

Phen-DC3 Trifluoromethanesulfonate

Cat. No.: B610083
M. Wt: 848.8 g/mol
InChI Key: PYJCATLYPXPYHF-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Phen-DC3 Trifluoromethanesulfonate plays a crucial role in biochemical reactions by specifically targeting G-quadruplex structures. It inhibits helicases FANCJ and DinG with IC50 values of 65±6 nM and 50±10 nM, respectively . These helicases are essential for unwinding G4 structures during DNA replication and repair. By inhibiting these enzymes, this compound stabilizes G4 structures, thereby preventing genomic instability and potential mutations .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It induces frequent rearrangements in CEB1-WT arrays and destabilizes c-Myc alleles in the absence of PIF1 . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by stabilizing G4 structures, leading to altered transcriptional regulation and potential changes in metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to G-quadruplex structures with high affinity. This binding inhibits the activity of helicases such as FANCJ and DinG, preventing the unwinding of G4 structures . Additionally, this compound promotes the dissociation of telomerase from its product during elongation, thereby reducing telomerase processivity . These interactions result in the stabilization of G4 structures and subsequent changes in gene expression and genomic stability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable when stored at 4°C in a sealed container away from moisture . In the presence of PIF1, the stability of CEB1 and CEB25 alleles is significantly reduced . Long-term exposure to this compound can lead to persistent genomic instability and altered cellular functions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits helicase activity and stabilizes G4 structures without causing significant toxicity . At higher doses, this compound can induce toxic effects, including genomic instability and potential adverse effects on cellular functions . It is crucial to determine the optimal dosage to balance efficacy and safety in animal studies.

Metabolic Pathways

This compound is involved in metabolic pathways related to DNA/RNA synthesis inhibition. It interacts with enzymes such as FANCJ and DinG, which are crucial for maintaining genomic stability . By inhibiting these enzymes, this compound affects metabolic flux and metabolite levels, leading to altered cellular metabolism and potential changes in energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to G-quadruplex structures, where it exerts its inhibitory effects on helicases . The compound’s distribution is influenced by its affinity for G4 structures and its ability to penetrate cellular membranes .

Subcellular Localization

This compound is primarily localized to the nucleus, where it targets G-quadruplex structures in DNA . Its activity is influenced by post-translational modifications and targeting signals that direct it to specific nuclear compartments . This subcellular localization is essential for its role in stabilizing G4 structures and inhibiting helicase activity .

Preparation Methods

Phen-DC3 Trifluoromethanesulfonate is synthesized through a series of chemical reactions involving the introduction of trifluoromethanesulfonate groups to the Phen-DC3 molecule. The synthetic route typically involves the use of specific reagents and conditions to achieve the desired product. Industrial production methods may vary, but they generally follow similar principles to ensure high purity and yield .

Chemical Reactions Analysis

Phen-DC3 Trifluoromethanesulfonate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Phen-DC3 Trifluoromethanesulfonate is unique due to its high affinity and selectivity for G-quadruplex structures. Similar compounds include:

Biological Activity

Phen-DC3 Trifluoromethanesulfonate, a compound known for its specific interaction with G-quadruplex (G4) structures, has garnered significant attention in biological and pharmacological research. This article provides an in-depth examination of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

1. Overview of this compound

Phen-DC3 is a ligand characterized by its ability to bind to G-quadruplexes, which are unique nucleic acid structures formed by guanine-rich sequences in DNA and RNA. These structures play crucial roles in various biological processes, including gene regulation, DNA replication, and cellular aging. The chemical structure of Phen-DC3 is represented as:

Phen DC3=3 3 [1,10Phenanthroline2,9diylbis(carbonylimino)]bis 1 methylquinolinium trifluoromethanesulfonate 1 2 \text{Phen DC3}=\text{3 3 }-[1,10-\text{Phenanthroline}-2,9-diylbis(carbonylimino)]\text{bis 1 methylquinolinium trifluoromethanesulfonate 1 2 }

2.1 Binding Affinity to G-Quadruplexes

Phen-DC3 exhibits a high binding affinity for G-quadruplexes, which stabilizes these structures and potentially inhibits the activity of various helicases involved in unwinding DNA during replication and repair processes. Studies have shown that Phen-DC3 can inhibit the activities of FANCJ and DinG helicases, which play critical roles in DNA repair mechanisms .

2.2 Stabilization of G-Quadruplex Structures

The stabilization of G4 structures by Phen-DC3 has implications for cancer therapy. By stabilizing these structures in oncogene promoters (e.g., c-MYC), Phen-DC3 may hinder the transcriptional activation necessary for tumor growth .

3.1 Antitumor Activity

Research indicates that Phen-DC3's ability to bind to G4 structures can lead to reduced telomerase activity in cancer cells. This effect is crucial since telomerase plays a significant role in maintaining telomere length in tumor cells, enabling their immortality .

Table 1: Summary of Biological Activities of Phen-DC3

Activity Effect Reference
G4 BindingHigh-affinity binding to G-quadruplexes
Helicase InhibitionInhibits FANCJ and DinG helicases
Telomerase InhibitionReduces telomerase activity
Antitumor ActivityStabilizes G4 in oncogene promoters

3.2 Viral Replication Inhibition

Phen-DC3 has also been studied for its potential to inhibit the replication of RNA viruses by binding to RNA G-quadruplexes. This mechanism may provide a novel approach to antiviral therapies .

4.1 Study on Hepatitis B Virus (HBV)

A study focused on the interaction between Phen-DC3 and G-quadruplexes formed within the HBV genome demonstrated that Phen-DC3 could stabilize these structures, potentially impacting viral replication mechanisms . The implications suggest that targeting G4 formations could be a strategic method for antiviral drug development.

4.2 Cancer Research Applications

In cancer research, Phen-DC3 has been utilized in assays to demonstrate its capacity to indicate the formation of G-quadruplexes within oncogenes such as c-MYC. The results from these assays showed that treatment with Phen-DC3 led to significant changes in gene expression profiles associated with tumor progression .

5. Conclusion

This compound represents a promising compound with significant biological activity through its interaction with G-quadruplex structures. Its ability to inhibit helicases and telomerase activity positions it as a potential therapeutic agent in cancer treatment and viral infections. Continued research is warranted to fully elucidate its mechanisms and optimize its applications in clinical settings.

Properties

IUPAC Name

2-N,9-N-bis(1-methylquinolin-1-ium-3-yl)-1,10-phenanthroline-2,9-dicarboxamide;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H24N6O2.2CHF3O3S/c1-39-19-25(17-23-7-3-5-9-29(23)39)35-33(41)27-15-13-21-11-12-22-14-16-28(38-32(22)31(21)37-27)34(42)36-26-18-24-8-4-6-10-30(24)40(2)20-26;2*2-1(3,4)8(5,6)7/h3-20H,1-2H3;2*(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJCATLYPXPYHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC(=CC2=CC=CC=C21)NC(=O)C3=NC4=C(C=CC5=C4N=C(C=C5)C(=O)NC6=CC7=CC=CC=C7[N+](=C6)C)C=C3.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H26F6N6O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

848.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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